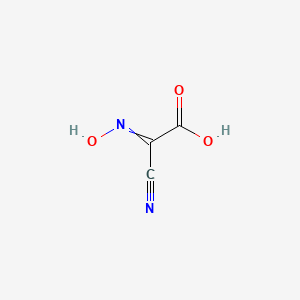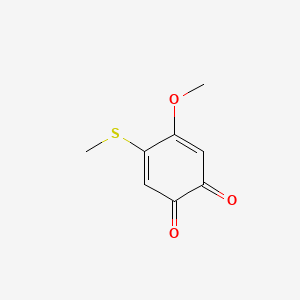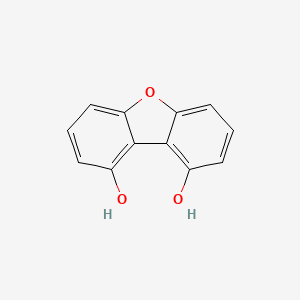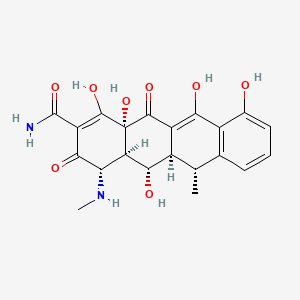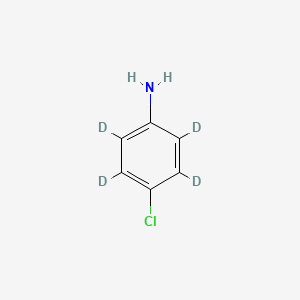
4-Chloroanilin-d4
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anilines, such as 4-Chloro-2,3,5,6-tetradeuterioaniline, involves several methods. One common method is through direct nucleophilic substitution . Another method involves the reaction of nitrobenzene with Grignard reagents . The exact synthesis process for 4-Chloro-2,3,5,6-tetradeuterioaniline is not explicitly mentioned in the sources available.Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a compound similar to 4-Chloro-2,3,5,6-tetradeuterioaniline, has been studied in a water/acetonitrile mixture . The study found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Wissenschaftliche Forschungsanwendungen
Entwicklung von Hybridmaterialien
4-Chloroanilin-d4 wurde bei der Synthese eines neuen Hybridmaterials, (C 6 H 7 ClN) [HgCl 3], verwendet, das vielseitige Eigenschaften und potenzielle Anwendungen aufweist . Dieses Material wurde mit dem langsamen Verdunstungsverfahren synthetisiert . Die thermische Stabilität und das elektrische Verhalten der Verbindung wurden untersucht, was auf ihre potenzielle Verwendung bei der Entwicklung fortschrittlicher Materialien hindeutet .
Antimikrobielle Anwendungen
Molekular-Docking-Simulationen zeigten, dass der Ligand (C 6 H 7 ClN) [HgCl 3] wirksam aktive Bereiche auf bakteriellen und Pilzproteinen angriff, was auf sein Potenzial als potenter Inhibitor gegen diese Mikroorganismen hindeutet . Dies unterstreicht das Potenzial der Verbindung bei der Entwicklung neuer antimikrobieller Mittel.
Chemische Verarbeitung und Pharmazeutika
This compound hat bedeutende Anwendungen in der chemischen Verarbeitung und in Pharmazeutika . Einige Derivate von Anilin, dem organischen Kation in der Verbindung, wurden sogar als Lokalanästhetika bei chirurgischen Eingriffen eingesetzt .
Synthese von bioaktiven Verbindungen
This compound kann in Gegenwart von Ultraschall allylliert werden, um N-Allyl-4-chloroanilin zu bilden, eine Vorstufe für bioaktive Verbindungen, die den Indol- und Dihydroindolkern enthalten . Dies deutet auf seine potenzielle Verwendung bei der Synthese von bioaktiven Verbindungen hin.
Povarov-Reaktion
Die Verbindung kann die Povarov-Reaktion mit Cyclopentadien eingehen, um C-2-aliphatisch substituierte Tetrahydrochinoline zu bilden . Diese Reaktion ist in der organischen Chemie von Bedeutung und könnte potenzielle Anwendungen bei der Synthese komplexer organischer Moleküle haben.
Umweltbelastung und Wasserqualität
This compound ist eine hochgiftige und biologisch aktive Verbindung . Ihre Freisetzung in Gewässer kann die Wasserqualität über einen längeren Zeitraum beeinträchtigen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chloroaniline-d4 plays a significant role in biochemical reactions. It has been found that certain bacteria, such as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, can utilize 4-Chloroaniline-d4 as a sole carbon and nitrogen source . The biodegradation in these bacteria occurs via a modified ortho-cleavage pathway .
Cellular Effects
4-Chloroaniline-d4 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that bacteria can survive in the presence of 4-Chloroaniline-d4 at higher concentrations (up to 1.2 mM), although with a slower growth rate .
Molecular Mechanism
The molecular mechanism of action of 4-Chloroaniline-d4 involves its interaction with biomolecules. The activity of chlorocatechol 1, 2-dioxygenase, an enzyme involved in the degradation of chlorinated aromatic compounds, is markedly induced in the presence of 4-Chloroaniline-d4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloroaniline-d4 change over time. For instance, it has been observed that the degradation efficiency of 4-Chloroaniline-d4 by bacteria decreases at higher concentrations .
Metabolic Pathways
4-Chloroaniline-d4 is involved in specific metabolic pathways. It is predominantly generated by microbial transformation of phenylurea, acylanilide, and phenylcarbamate herbicides . The biodegradation in bacteria occurs via a modified ortho-cleavage pathway .
Eigenschaften
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191656-33-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 191656-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
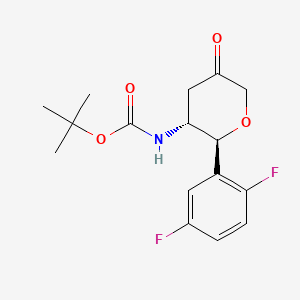
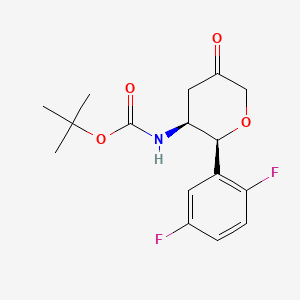
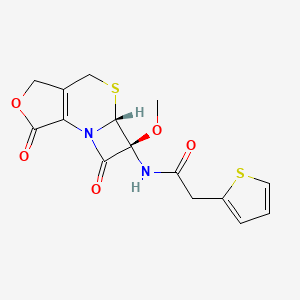
![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)

